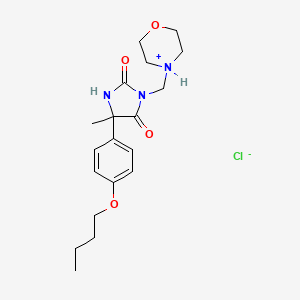

3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride

Description

3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride is a hydantoin derivative characterized by a morpholinomethyl group at the 3-position and a 5-(p-butoxyphenyl)-5-methyl substitution on the hydantoin core. Hydantoins are heterocyclic compounds with a five-membered imidazolidine-2,4-dione structure, often modified to enhance pharmacological properties. The morpholinomethyl group introduces a tertiary amine moiety, improving water solubility via hydrochloride salt formation. The p-butoxyphenyl substituent likely increases lipophilicity, influencing membrane permeability and target binding .

Properties

CAS No. |

98402-06-3 |

|---|---|

Molecular Formula |

C19H28ClN3O4 |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

5-(4-butoxyphenyl)-5-methyl-3-(morpholin-4-ium-4-ylmethyl)imidazolidine-2,4-dione;chloride |

InChI |

InChI=1S/C19H27N3O4.ClH/c1-3-4-11-26-16-7-5-15(6-8-16)19(2)17(23)22(18(24)20-19)14-21-9-12-25-13-10-21;/h5-8H,3-4,9-14H2,1-2H3,(H,20,24);1H |

InChI Key |

RSWKJJCEZYOICK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride typically involves:

- Formation of the hydantoin core (imidazolidine-2,4-dione ring) with methyl substitution at position 5.

- Introduction of the p-butoxyphenyl group at position 5 via aromatic substitution or coupling.

- Attachment of the morpholinomethyl group at position 3 through a nucleophilic substitution or reductive amination.

- Final conversion to the hydrochloride salt for stability and pharmaceutical formulation.

Preparation of Hydantoin Core

Hydantoin derivatives such as 5-methylimidazolidine-2,4-dione (5-methylhydantoin) are commonly synthesized via:

- Cyclization of amino acid derivatives or urea with α-halo acids.

- Condensation of amino acids with cyanates or isocyanates under controlled conditions.

Example Data Table: Hydantoin Core Synthesis

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization of N-substituted amino acid with urea | Amino acid derivative, urea | Heating at 100-150°C, 4-8 h | ~70-90% | Produces 5-methylhydantoin core |

| Alkylation of hydantoin ring | Hydantoin, alkyl halide | Base, solvent (e.g., DMF), 50-80°C | 60-85% | Introduces substituent at N-3 or C-5 |

Attachment of Morpholinomethyl Group at Position 3

The morpholinomethyl substituent is introduced via nucleophilic substitution or reductive amination:

- Nucleophilic substitution: Reaction of a 3-halogenated hydantoin intermediate with morpholine under basic conditions.

- Reductive amination: Reaction of a 3-formyl hydantoin intermediate with morpholine in the presence of a reducing agent such as sodium cyanoborohydride.

| Method | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-chloromethyl hydantoin, morpholine, base (NaHCO3) | Acetonitrile or DMF | 50-80°C | 6-12 h | 60-75% |

| Reductive amination | 3-formyl hydantoin, morpholine, NaBH3CN | Methanol or Ethanol | Room temp to 40°C | 12-24 h | 70-85% |

Formation of Hydrochloride Salt

The final compound is converted to its hydrochloride salt to improve solubility and stability:

- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).

- Precipitation and filtration of the hydrochloride salt.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HCl (gas or aqueous) | Ethanol or Ether | 0-25°C | 1-3 h | >90% |

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 5-methylhydantoin core | Amino acid derivative, urea | Heating 100-150°C, 4-8 h | 70-90% | Core ring formation |

| 2 | Introduction of p-butoxyphenyl group | p-Butoxybenzaldehyde or boronic acid | Acid/base catalysis or Pd-coupling | 65-85% | Aromatic substitution or coupling |

| 3 | Attachment of morpholinomethyl group | Morpholine, halogenated or formyl hydantoin | Nucleophilic substitution or reductive amination | 60-85% | Substitution at position 3 |

| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | 0-25°C, 1-3 h | >90% | Salt formation for stability |

Research Outcomes and Analytical Data

- Purity and Identification: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

- Yields: Overall yields from starting materials to final hydrochloride salt typically range from 40% to 65%, depending on reaction optimization.

- Optimization: Reaction times, temperatures, and catalysts are optimized to maximize yield and minimize by-products.

- Stability: The hydrochloride salt form exhibits enhanced stability and solubility, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents to form different products.

Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives, while substitution reactions can result in various substituted compounds.

Scientific Research Applications

3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to investigate its effects on different biological systems.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Comparable Hydantoin Derivatives

The compound belongs to the 5-aryl-3-aminomethylhydantoin class. Below is a comparative analysis of structurally related hydantoin derivatives (Table 1):

Table 1: Structural Comparison of Hydantoin Derivatives

| Compound Name | 3-Position Substituent | 5-Position Substituent | Notable Features |

|---|---|---|---|

| 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin HCl | Morpholinomethyl | p-Butoxyphenyl, methyl | High lipophilicity (p-butoxyphenyl); enhanced solubility (HCl salt) |

| 3-Phenyl-5-(thiomorpholinomethyl)hydantoin HCl | Thiomorpholinomethyl | Phenyl | Sulfur in thiomorpholine increases lipophilicity; may alter metabolic stability |

| 3-Phenyl-5-(pyrrolidin-1-ylmethyl)hydantoin HCl | Pyrrolidin-1-ylmethyl | Phenyl | Five-membered pyrrolidine ring; reduced hydrogen-bonding capacity vs. morpholine |

Key Observations:

- Morpholinomethyl vs. Thiomorpholinomethyl: The oxygen atoms in morpholine enhance hydrogen bonding and solubility compared to sulfur in thiomorpholine, which may improve metabolic stability but reduce polarity .

- p-Butoxyphenyl vs.

- Salt Formation : Hydrochloride salts in all derivatives improve bioavailability by increasing water solubility.

Comparison with Non-Hydantoin Morpholinomethyl Derivatives

Morpholinomethyl groups are also present in non-hydantoin compounds, such as AT9283 (a benzo[d]imidazole-urea derivative). While structurally distinct, AT9283 highlights the pharmacological relevance of morpholinomethyl groups:

AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-yl)urea):

- Mechanism : Inhibits Syk kinase, suppressing mast cell degranulation (IC50 = 0.58 μM) and cytokine secretion (IL-4: IC50 = 0.09 μM; TNF-α: IC50 = 0.19 μM) .

- In Vivo Efficacy : Reduces IgE-mediated allergic responses in mice (ED50 = 34 mg/kg) .

- Structural Contrast: The urea and benzoimidazole core differentiate it from hydantoins, but the morpholinomethyl group contributes to target binding and kinase inhibition.

Physicochemical and Spectroscopic Insights

NMR Data Comparison (13C-NMR, D2O/DMF-d7):

- Main Compound :

- 3-Phenyl-5-(thiomorpholinomethyl)hydantoin HCl: Thiomorpholine carbons: Expected downfield shifts due to sulfur’s electronegativity.

- 3-Phenyl-5-(pyrrolidin-1-ylmethyl)hydantoin HCl :

Research Implications and Gaps

- Pharmacological Data: While AT9283 demonstrates potent Syk inhibition, the provided evidence lacks biological data for the main hydantoin compound.

- Synthetic Feasibility: confirms the synthetic accessibility of 3-aminomethylhydantoins, enabling further exploration of substituent effects on activity .

Biological Activity

3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride, with CAS number 98402-06-3, is a synthetic compound belonging to the hydantoin family. Its unique structure incorporates a morpholinomethyl group and a p-butoxyphenyl moiety, which contribute to its diverse biological activities. This compound has garnered attention in pharmaceutical and biochemical research due to its potential applications in various therapeutic areas.

- Molecular Formula : C19H28ClN3O4

- Molecular Weight : Approximately 300.81 g/mol

- Structure : The presence of the morpholine ring enhances solubility and reactivity, making it suitable for medicinal chemistry applications.

Antimicrobial Properties

Research indicates that 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride exhibits notable antimicrobial activity. The compound's structure allows it to interact effectively with microbial cell membranes, leading to cell lysis and death. Comparative studies with similar compounds suggest that its unique functional groups enhance its efficacy against a range of pathogens.

Toxicity and Safety Profile

The acute toxicity of this compound has been assessed through various studies. The LD50 value (lethal dose for 50% of the population) is reported to be approximately 600 mg/kg when administered intraperitoneally in rodent models . This data highlights the need for careful handling and further investigation into its safety profile in therapeutic contexts.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (effects on biological systems) and pharmacokinetics (how the body processes the drug) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound is metabolized via hepatic pathways, with potential interactions with cytochrome P450 enzymes, which could influence its efficacy and safety in clinical settings.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

-

Toxicological Assessment :

- A toxicological assessment was conducted to evaluate the long-term effects of exposure to this compound in animal models.

- Findings revealed no significant adverse effects at lower doses, but higher doses resulted in liver enzyme elevation, indicating potential hepatotoxicity.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Dimethylol Dimethyl Hydantoin | 6440-58-0 | Broad-spectrum antimicrobial properties; used in cosmetics. |

| 5-Methylhydantoin | 69216-6 | Potential neuroprotective effects; simpler structure compared to target compound. |

| N-Methylhydantoin | 539-16-6 | Used in various industrial applications; demonstrates similar reactivity patterns. |

Q & A

Basic Research Question

- 1H/13C NMR : Confirm the presence of the morpholinomethyl group (δ ~2.5–3.5 ppm for N-CH2-morpholine protons) and the p-butoxyphenyl moiety (aromatic protons at δ ~6.8–7.2 ppm). The methyl group on the hydantoin ring appears as a singlet near δ 1.5 ppm .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]+) matching the theoretical mass (C19H26N3O4Cl requires m/z ≈ 420.15).

- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly if chirality is present in the hydantoin core .

What experimental models are appropriate for evaluating the anti-allergic activity of this compound, and how can cross-species variability be addressed?

Advanced Research Question

In Vitro Models :

- RBL-2H3 Cells : Measure β-hexosaminidase release to assess mast cell degranulation inhibition. Pre-treat cells with the compound (0.1–10 μM) before antigen challenge (e.g., DNP-HSA) .

- Bone Marrow-Derived Mast Cells (BMMCs) : Use ELISA to quantify IL-4 and TNF-α secretion post-antigen stimulation. IC50 values <1 μM suggest potent activity .

In Vivo Models : - Passive Cutaneous Anaphylaxis (PCA) in Mice : Inject compound (oral or i.p., 10–50 mg/kg) prior to IgE/DNP-HSA challenge. Measure Evans blue extravasation to evaluate vascular permeability reduction .

Addressing Variability : - Use humanized mast cell models (e.g., LAD2 cells) to bridge rodent-human translational gaps.

- Validate results across ≥2 species (e.g., mice and guinea pigs) to confirm conserved mechanisms .

How can researchers resolve contradictions in reported IC50 values for kinase inhibition by this compound across different studies?

Advanced Research Question

Methodological Considerations :

- Kinase Assay Conditions : Standardize ATP concentrations (e.g., 10 μM) and incubation times (30–60 min) to minimize variability. Use recombinant human kinases (e.g., Syk, Aurora B) for consistency .

- Cellular vs. Cell-Free Systems : IC50 values from cell-free assays (e.g., 0.09 μM for Syk inhibition) may differ from cellular assays (0.5–1 μM) due to membrane permeability or off-target effects .

Data Reconciliation : - Perform dose-response curves in parallel assays (e.g., Western blot for LAT/PLCγ1 phosphorylation vs. kinase activity assays).

- Use selectivity profiling (e.g., kinase panel screening) to identify confounding targets (e.g., JAK2 or Aurora kinases) that may skew IC50 values .

What strategies optimize the compound’s stability in aqueous buffers for long-term pharmacological studies?

Advanced Research Question

- pH Adjustment : Maintain buffers at pH 4–5 (near the pKa of the hydrochloride salt) to prevent hydrolysis of the morpholine ring .

- Lyophilization : Store lyophilized powder at -80°C; reconstitute in DMSO (10 mM stock) to avoid repeated freeze-thaw cycles.

- Degradation Monitoring : Use HPLC-UV (λ = 254 nm) to track decomposition products (e.g., free morpholine or hydantoin derivatives) over 24–72 hours .

How does the p-butoxyphenyl substituent influence the compound’s pharmacokinetic profile compared to other aryl groups?

Advanced Research Question

- Lipophilicity : The butoxy group (logP ~2.5) enhances membrane permeability but may reduce aqueous solubility. Compare with methoxy (logP ~1.2) or hydroxy analogs using Caco-2 cell monolayers .

- Metabolic Stability : The ether linkage in butoxyphenyl resists cytochrome P450 oxidation better than ester or amide groups. Assess using liver microsome assays (e.g., t1/2 >60 min in human microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.